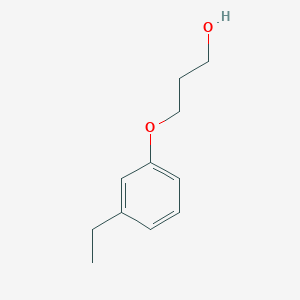

3-(3-Ethylphenoxy)propan-1-OL

CAS No.: 939381-29-0

Cat. No.: VC18926504

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939381-29-0 |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | 3-(3-ethylphenoxy)propan-1-ol |

| Standard InChI | InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3 |

| Standard InChI Key | VPAIRMMAQDLQLF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC=C1)OCCCO |

Introduction

Structural Characteristics and Isomerism

Core Structure and Functional Groups

The molecule consists of:

-

Propan-1-ol chain: A three-carbon alcohol with a hydroxyl group at the terminal position.

-

3-Ethylphenoxy group: A phenyl ring substituted with an ethyl group at the meta position (C3) and linked to the propanol chain via an ether (-O-) bond .

Table 1: Key Structural Features

| Component | Description |

|---|---|

| Propan-1-ol chain | -CH₂-CH₂-CH₂-OH |

| 3-Ethylphenoxy group | -O-C₆H₃(CH₂CH₃)- (substituted at C3) |

This configuration distinguishes it from analogs like 3-Phenylpropan-1-OL (lacking the ethyl group) and 4-(2-Ethoxyphenyl)butan-1-OL (different substitution pattern) .

Stereochemistry and Isomerism

Synthesis and Manufacturing Processes

General Synthetic Strategies

3-(3-Ethylphenoxy)propan-1-OL is typically synthesized via nucleophilic substitution or alkylation reactions. Key methods include:

Method 1: Williamson Ether Synthesis

-

Reactants: 3-Ethylphenol + 3-Bromopropan-1-ol (or similar alkyl halide).

-

Conditions: Base (e.g., NaOH), polar aprotic solvent (e.g., DMF), reflux .

-

Mechanism:

Method 2: Alkylation of 1,3-Propanediol

Inspired by patents for related compounds (e.g., 3-methoxy-1-propanol), this approach involves:

-

Reactants: 1,3-Propanediol + ethyl chloride (or ethyl bromide).

-

Conditions: Base (e.g., NaOH), solvent (e.g., acetone), 60–90°C .

-

Yield: High selectivity reported for analogous processes (e.g., 99% in diethoxy derivatives) .

Industrial and Research-Scale Production

-

Purification: Distillation or chromatography to remove byproducts.

-

Catalysts: Phase-transfer catalysts may enhance reaction efficiency .

Physicochemical Properties

Key Properties

Solubility and Stability

-

Solubility: Likely soluble in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl and ether groups .

-

Stability: Stable under ambient conditions but may undergo oxidation or hydrolysis under harsh conditions.

Biological and Pharmacological Activity

Mechanistic Insights

-

cAMP Pathway: Agonists like CL316243 increase cAMP levels, while antagonists block this response .

-

MAPK Pathways: SR59230A activates p38 MAPK and Erk1/2, indicating potential off-target effects .

Applications and Research Trends

Pharmaceutical Intermediates

3-(3-Ethylphenoxy)propan-1-OL may serve as a precursor for:

-

Adrenergic Agents: Modifications to the ethylphenoxy group could yield β-adrenoceptor ligands .

-

Antioxidants: Ether-alcohol structures are explored in radical scavenging.

Materials Science

Potential uses in:

-

Polymers: As a monomer or plasticizer due to its ether and hydroxyl groups.

-

Solvents: Low toxicity and solubility make it viable for green chemistry.

Future Directions

-

Pharmacological Screening: Evaluate β-adrenoceptor activity.

-

Biocatalytic Resolution: Explore enzymatic modifications for enantiopure derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume